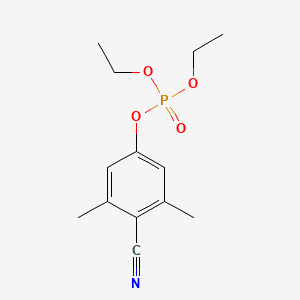
4-Cyano-3,5-dimethylphenyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-3,5-dimethylphenyl diethyl phosphate is an organic compound with the molecular formula C₁₃H₁₈NO₄P. It is characterized by the presence of a cyano group, two methyl groups, and a diethyl phosphate group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3,5-dimethylphenyl diethyl phosphate typically involves the phosphorylation of 4-Cyano-3,5-dimethylphenol. This can be achieved using diethyl chlorophosphate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-3,5-dimethylphenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-3,5-dimethylphenyl diethyl phosphate.
Reduction: 4-Amino-3,5-dimethylphenyl diethyl phosphate.
Substitution: Various substituted phenyl diethyl phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyano-3,5-dimethylphenyl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyano-3,5-dimethylphenyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The diethyl phosphate group can also interact with biological membranes and other cellular components, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-3,5-dimethylphenol: Lacks the diethyl phosphate group but shares the cyano and methyl groups.
4-Cyano-3,5-dimethylphenyl methyl phosphate: Similar structure but with a methyl phosphate group instead of diethyl phosphate.
4-Cyano-3,5-dimethylphenyl ethyl phosphate: Similar structure but with an ethyl phosphate group instead of diethyl phosphate.
Uniqueness
4-Cyano-3,5-dimethylphenyl diethyl phosphate is unique due to the presence of both the cyano group and the diethyl phosphate group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
54436-50-9 |
|---|---|
Molekularformel |
C13H18NO4P |
Molekulargewicht |
283.26 g/mol |
IUPAC-Name |
(4-cyano-3,5-dimethylphenyl) diethyl phosphate |
InChI |
InChI=1S/C13H18NO4P/c1-5-16-19(15,17-6-2)18-12-7-10(3)13(9-14)11(4)8-12/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
LEJMBEYFSGEQQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC(=C(C(=C1)C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


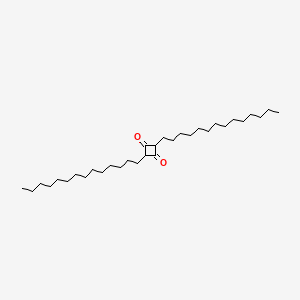
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
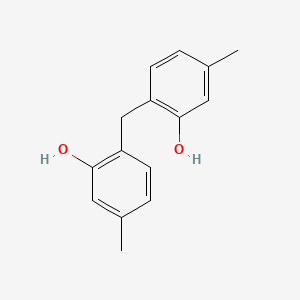
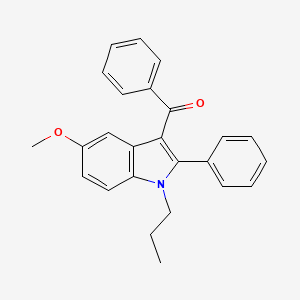
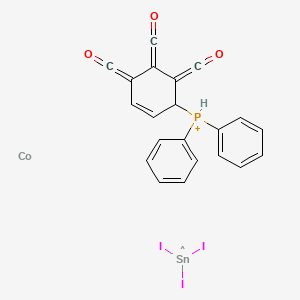
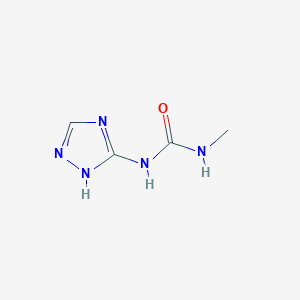
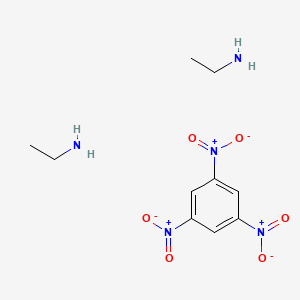
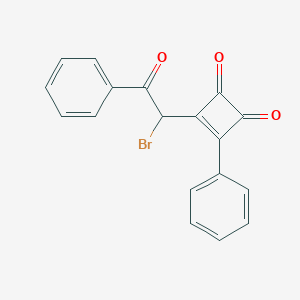
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)


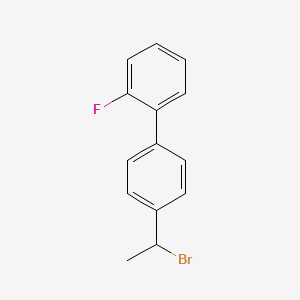
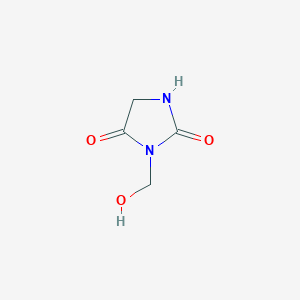
![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)
